(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core, introduction of the pyridin-3-yloxy group, and the attachment of the benzo[d][1,3]dioxol-5-ylmethyl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated bicyclic structure.
Scientific Research Applications
(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[32
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Another bicyclic compound with different functional groups.
Coumarin Derivatives: Compounds with a benzopyran ring structure, exhibiting various pharmacological activities.
Uniqueness
What sets (1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-21(23-11-14-3-6-19-20(8-14)27-13-26-19)24-15-4-5-16(24)10-18(9-15)28-17-2-1-7-22-12-17/h1-3,6-8,12,15-16,18H,4-5,9-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUFKWBTDDJZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC4=C(C=C3)OCO4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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